molecular formula C16H18ClN7 B292752 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Numéro de catalogue B292752
Poids moléculaire: 343.8 g/mol
Clé InChI: FUMMLQYQRKCOQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent in the treatment of cancer.

Mécanisme D'action

3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine works by inhibiting the activity of CHK1, which is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage and regulates the cell cycle to allow for DNA repair. Inhibition of CHK1 activity leads to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth in mouse models. In addition, 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its specificity for CHK1. This allows for the selective inhibition of CHK1 activity without affecting other proteins in the DNA damage response pathway. However, one limitation of using 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for research on 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine. One area of interest is the development of more potent and selective CHK1 inhibitors. Another area of interest is the combination of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, research on the potential use of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in combination with immunotherapy is also an area of interest, as there is evidence to suggest that inhibition of CHK1 activity may enhance the immune response to cancer cells.

Méthodes De Synthèse

The synthesis of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with 4-methyl-1-piperazine to form 4-(4-chlorobenzyl)-1-piperazine. This intermediate is then reacted with 5-amino-1,2,3-triazole to form the final product, 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.

Applications De Recherche Scientifique

3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the protein kinase CHK1, which is involved in cell cycle regulation and DNA damage repair. Inhibition of CHK1 activity leads to increased DNA damage and cell death in cancer cells, making 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine a promising therapeutic agent for cancer treatment.

Propriétés

Formule moléculaire

C16H18ClN7

Poids moléculaire

343.8 g/mol

Nom IUPAC

3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazin-1-yl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C16H18ClN7/c1-22-6-8-23(9-7-22)15-14-16(19-11-18-15)24(21-20-14)10-12-2-4-13(17)5-3-12/h2-5,11H,6-10H2,1H3

Clé InChI

FUMMLQYQRKCOQV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl

SMILES canonique

CN1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.